molecular formula C16H22N2O6S B1676741 Morantel tartrate CAS No. 26155-31-7

Morantel tartrate

Cat. No.: B1676741
CAS No.: 26155-31-7
M. Wt: 370.4 g/mol
InChI Key: GGXQONWGCAQGNA-UUSVNAAPSA-N
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Mechanism of Action

Target of Action

Morantel tartrate is a potent non-canonical (binding site) acetylcholine (ACh) receptor agonist . It primarily targets the acetylcholine receptors on the muscle cells of nematodes . These receptors play a crucial role in the transmission of nervous signals from nerves to muscles and between neurons in the brain.

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase , an enzyme that hydrolyzes acetylcholine, a molecule involved in the transmission of nervous signals. By inhibiting acetylcholinesterase, this compound disrupts the normal movements of the parasites, leading to their paralysis .

Biochemical Pathways

The biochemical pathway affected by this compound involves the acetylcholine neurotransmitter system. By acting as an agonist at the acetylcholine receptors, this compound enhances the effects of acetylcholine, leading to increased stimulation of muscle cells. This results in paralysis of the nematodes .

Pharmacokinetics

This compound is very poorly absorbed into the bloodstream after oral administration . The absorbed morantel is quickly metabolized in the liver . It is administered in lactating and non-lactating cattle as a slow-release bolus or as a single oral dose .

Result of Action

The primary result of this compound’s action is the paralysis and subsequent death of the nematodes . This is due to the disruption of normal neuromuscular function caused by the drug’s interaction with acetylcholine receptors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under alkaline conditions such as in cattle feces, morantel is converted to an amide degradation product, which is biologically inactive .

Biochemical Analysis

Biochemical Properties

Morantel tartrate plays a significant role in biochemical reactions by enhancing channel gating of the α3β2 neuronal nicotinic acetylcholine receptor subtype . It binds to non-canonical sites on these receptors, which leads to increased receptor activity. This interaction is crucial for its anthelmintic effects, as it disrupts the normal functioning of the nematode’s nervous system, leading to paralysis and eventual death of the parasite.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall physiology of the cells. In nematodes, this results in disrupted neural transmission and muscle function, leading to paralysis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neuronal nicotinic acetylcholine receptors . By acting as a positive allosteric modulator, it enhances the receptor’s response to acetylcholine, leading to increased ion flow through the receptor channels. This heightened activity disrupts normal neural signaling in nematodes, causing paralysis and death. Additionally, this compound may inhibit or activate other enzymes and proteins involved in neural transmission, further contributing to its anthelmintic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure to light and air . Long-term studies have shown that this compound maintains its anthelmintic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates nematode infections with minimal adverse effects . At higher doses, toxic effects may be observed, including neurotoxicity and gastrointestinal disturbances. Threshold effects have been noted, where a certain dosage is required to achieve the desired anthelmintic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its anthelmintic activity. It interacts with enzymes and cofactors involved in neural transmission and muscle function in nematodes . These interactions can affect metabolic flux and metabolite levels, leading to disrupted neural and muscular activity in the parasites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues, such as the nervous system of nematodes, are crucial for its anthelmintic effects.

Subcellular Localization

This compound’s subcellular localization is primarily within the neural and muscular tissues of nematodes . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity, as it allows the compound to interact with its target receptors and exert its anthelmintic effects.

Chemical Reactions Analysis

Morantel tartrate undergoes various chemical reactions, including:

Properties

CAS No.

26155-31-7

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1

InChI Key

GGXQONWGCAQGNA-UUSVNAAPSA-N

SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paratect;  Thelmesan;  Banminth-II;  BanminthII;  Banminth II;  Rumatel-88 Rumatel88;  Rumatel 88;  Morantel tartrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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